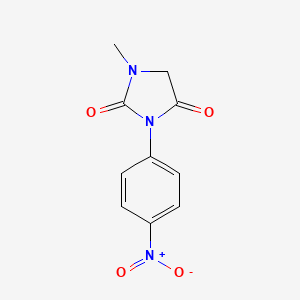

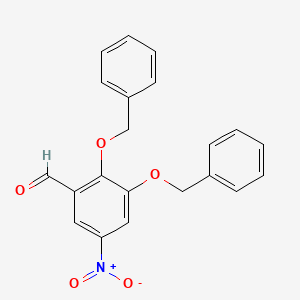

1-甲基-3-(4-硝基苯基)咪唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione involves various reactions with different starting materials. For instance, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones, which are structurally related to the compound of interest . Another relevant synthesis involves the reaction of substituted phenyl isocyanates with amino nitriles, which yields substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas. These intermediates can rearrange to form 5-methyl-3,5-diphenylimidazolidine-2,4-diones, which are closely related to the target compound .

Molecular Structure Analysis

The molecular structure of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione and its derivatives has been explored using various spectroscopic techniques and computational methods. The structure and composition of related compounds have been confirmed by single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule . Additionally, computational modeling, such as Density Functional Theory (DFT), has been used to examine the molecular geometry and electronic structure, offering insights into the structure-activity relationship of these compounds .

Chemical Reactions Analysis

The chemical behavior of imidazolidine-2,4-diones is complex and involves various rearrangements and reactions. For example, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones can react with triethylamine to give imidazo[1,2-a]pyridines and indoles, demonstrating the reactivity of the nitrogen-containing ring system . The presence of electron-acceptor substituents in the phenyl group of the imidazolidine-2,4-dione cycle can influence the rate of base-catalyzed hydrolysis, indicating that the electronic nature of substituents plays a significant role in the chemical reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine-2,4-diones are influenced by their molecular structure. The pK_BH+ values of these compounds have been determined, with 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-one being identified as a strong base . The presence of substituents such as methyl groups can affect the stability and reactivity of the molecule. For instance, the HOMO-LUMO energy gap of 1-methyl-5,5-diphenylimidazolidine-2,4-dione suggests good thermodynamic stability, which is important for its potential as a drug impurity . The thermal stability of these compounds has also been investigated, revealing that they can withstand high temperatures without decomposing .

科学研究应用

化学合成和表征

- 通过苯异氰酸酯和氨基腈的反应探索了新取代咪唑烷-2,4-二酮的合成。该过程包括咪唑烷-2,4-二酮的磷酸盐形成,随后水解产生所需化合物。这些化合物,包括带有4-硝基苯基团的变体,已通过核磁共振光谱和X射线衍射进行了表征(Sedlák等,2005)。

- 研究了硝基甲烷与芳基异氰酸酯在三乙胺存在下的反应,导致1,3-二芳基-5-(羟基亚胺)咪唑烷-2,4-二酮的形成。通过光谱证据和化学行为分析,这些结构得到了确认(Shimizu, Hayashi, & Teramura, 1986)。

物理化学性质

- 对4-亚氨基-1-甲基-3-(4-硝基苯基)咪唑烷-2-酮的合成研究了它们的pK值,E,Z-异构体和亚胺质子交换。这些发现对于理解这类化合物的碱性和分子行为具有重要意义(Angelova et al., 2003)。

药物和生物活性

- 对咪唑烷-2,4-二酮类似物的抗肿瘤活性进行了研究。这些化合物,包括带有硝基苯基团的化合物,在靶向癌细胞方面表现出潜力,这一点得到了细胞毒性试验和分子建模研究的证实(El-Sayed et al., 2018)。

- 对与1-甲基-3-(4-硝基苯基)咪唑烷-2,4-二酮密切相关的一种恒二酮衍生物的镇痛作用进行了调查,揭示了其在治疗疼痛方面的潜力。这项研究突出了咪唑烷衍生物在精神药理学中的治疗应用(Queiroz et al., 2015)。

DNA相互作用研究

- UV-Vis光谱和循环伏安法已用于研究咪唑烷衍生物与DNA的结合亲和力。这些研究对于评估这些化合物作为抗癌药物的潜力至关重要,考虑到它们与DNA的结合强度(Shah et al., 2013)。

属性

IUPAC Name |

1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-11-6-9(14)12(10(11)15)7-2-4-8(5-3-7)13(16)17/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMETUHFKFADYGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441103 |

Source

|

| Record name | 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione | |

CAS RN |

92088-75-0 |

Source

|

| Record name | 1-Methyl-3-(4-nitrophenyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92088-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B1277487.png)

![2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B1277497.png)

![5-(2-Anilinovinyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B1277515.png)

![4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1277517.png)